molecular formula C7H14N2O2S2 B12115625 1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea

1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea

Cat. No.: B12115625
M. Wt: 222.3 g/mol
InChI Key: TXSKUTRNVBWVFW-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry. This compound is characterized by the presence of a thiourea group attached to a dioxothiolan ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea typically involves the reaction of 3-methyl-1,1-dioxothiolane with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium hydroxide, to facilitate the formation of the thiourea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, reaction conditions, and purification methods are optimized to achieve high yield and purity of the final product. Common solvents used in the synthesis include ethanol and dimethylformamide (DMF), which provide a suitable medium for the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines or other reduced forms.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The dioxothiolan ring may also play a role in modulating the compound’s activity by influencing its chemical reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Known for its fungicidal properties.

    Methyl 2-(1,1-dioxothiolan-3-yl)acetate: Used in organic synthesis as an intermediate.

    1-(3-methyl-1,1-dioxothiolan-3-yl)-3-octadecylthiourea:

Uniqueness

1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea is unique due to its specific combination of a thiourea group and a dioxothiolan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H14N2O2S2

Molecular Weight

222.3 g/mol

IUPAC Name

1-methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea

InChI

InChI=1S/C7H14N2O2S2/c1-7(9-6(12)8-2)3-4-13(10,11)5-7/h3-5H2,1-2H3,(H2,8,9,12)

InChI Key

TXSKUTRNVBWVFW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=S)NC

solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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